

Technical Support Center: Characterization of Halogenated Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Cat. No.:	B1602543

[Get Quote](#)

Welcome to the technical support center for the characterization of halogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these unique and often complex molecules. Halogenated heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, yet their characterization is fraught with specific pitfalls that can lead to misinterpretation of data.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during NMR spectroscopy, mass spectrometry, and X-ray crystallography experiments. The advice herein is grounded in established scientific principles and field-proven experience to ensure the integrity and accuracy of your results.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of halogen atoms can introduce complexities in NMR spectra that are not observed with simple organic molecules. This section addresses common problems and their solutions.

Q1: My ^{13}C NMR spectrum shows broad or unexpectedly split signals for carbons attached to chlorine or bromine. How can I confirm the presence of the halogen and get a cleaner spectrum?

A1: This is a classic issue arising from the quadrupolar nature of chlorine (35Cl, 37Cl) and bromine (79Br, 81Br) isotopes and the "heavy atom effect."

- The "Why": Both chlorine and bromine have two NMR-active isotopes with a nuclear spin greater than 1/2.^[1] These quadrupolar nuclei relax quickly, which can lead to significant broadening of the signal for the directly attached carbon. Furthermore, the different isotopes induce slightly different electronic environments, causing a small difference in the chemical shift of the carbon, known as an isotope effect.^[1] For chlorine, with a ~3:1 natural abundance of 35Cl to 37Cl, you might resolve two peaks with this intensity ratio. For bromine (~1:1 abundance of 79Br to 81Br), you might see two peaks of nearly equal intensity.^[1] However, due to quadrupolar broadening, these signals often coalesce into a single broad peak.
- Troubleshooting Workflow:

```
dot graph TD { A[Start: Broad or Split C-X Signal] --> B{Is high resolution possible?}; B -- Yes --> C[Optimize 1D 13C Experiment]; C --> D[Increase scan number, use a high-field instrument]; D --> E{Are isotopic peaks resolved?}; B -- No/Insufficient Material --> F[Run a 2D 1H-13C HSQC]; F --> G[Optimize for high 13C resolution]; G -- "Band-selective excitation" --> H[Acquire data]; H --> E; E -- Yes --> I[Confirm Cl (~3:1 ratio) or Br (~1:1 ratio)]; E -- No --> J[Observe a single, broadened peak]; J --> K[Conclude quadrupolar broadening is dominant]; I --> L[End: Halogen Confirmed]; K --> L; }
```

Caption: Workflow to diagnose C-X signal issues.

- Experimental Protocol: High-Resolution 13C HSQC for Isotope Splitting
 - Sample Preparation: Prepare a concentrated sample of your halogenated heterocycle in a suitable deuterated solvent.
 - Instrument Setup: Use the highest field NMR spectrometer available to maximize chemical shift dispersion.
 - Experiment Selection: Choose a 2D 1H-13C HSQC experiment.
 - Parameter Optimization:

- Reduce the ^1H spectral width to only include the proton attached to the halogenated carbon of interest. This focuses the receiver's dynamic range.[1]
- Significantly reduce the ^{13}C spectral width (F1 dimension) to a few ppm around the expected chemical shift of the C-X carbon. This can be achieved using band-selective ^{13}C excitation.[1]
- Increase the number of increments in the F1 dimension to improve digital resolution.
- Increase the number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the 2D spectrum and extract a 1D slice through the carbon resonance of interest to visualize the splitting pattern.[1]

Q2: The chemical shifts in my ^{13}C NMR spectrum don't follow standard electronegativity trends for my iodo- and bromo-substituted heterocycles. Why is the carbon attached to iodine shifted upfield compared to the bromo-analogue?

A2: This is a manifestation of the "heavy atom effect," where relativistic effects, specifically spin-orbit coupling, dominate the shielding of the carbon nucleus.

- The "Why": For lighter halogens like fluorine and chlorine, the deshielding effect on the directly attached carbon is primarily due to paramagnetic contributions and electronegativity.[2][3][4] However, for heavier halogens like bromine and especially iodine, spin-orbit (SO) coupling becomes a major contributor to the shielding tensor.[2][3] This SO coupling provides a significant shielding (upfield shift) contribution that counteracts and often outweighs the expected deshielding from electronegativity.[5] Therefore, it is common to see the ^{13}C chemical shift order $\text{C-I} < \text{C-Br} < \text{C-Cl}$, which is inverse to the order of electronegativity.
- Data Summary: Halogen Effects on ^{13}C Chemical Shifts

Halogen (X)	Electronegativity	Dominant Effect on C-X Shift	Typical ^{13}C Shift Trend
F	3.98	Paramagnetic Deshielding	Downfield
Cl	3.16	Paramagnetic Deshielding	Downfield
Br	2.96	Spin-Orbit Shielding	Upfield (relative to Cl)
I	2.66	Strong Spin-Orbit Shielding	Most Upfield (of halogens)

Q3: I'm working with a fluorinated heterocycle. My ^{19}F NMR spectrum is complex with many couplings. How can I simplify interpretation and make assignments?

A3: ^{19}F NMR is a powerful tool due to its high sensitivity and wide chemical shift range, but long-range couplings are common.[\[6\]](#)[\[7\]](#) A systematic approach using 2D NMR is key.

- The "Why": Fluorine (^{19}F) is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[\[6\]](#)[\[7\]](#) Its chemical shifts are very sensitive to the local electronic environment.[\[7\]](#) Unlike protons, ^{19}F - ^{19}F couplings can be significant over many bonds (4J or even 5J are commonly observed), leading to complex splitting patterns.[\[6\]](#)
- Troubleshooting and Assignment Strategy:
 - $^{1\text{H}}\text{-}^{19}\text{F}$ Correlation: Run a 2D $^{1\text{H}}\text{-}^{19}\text{F}$ HETCOR (or HSQC-type) experiment. This will correlate fluorine signals with nearby protons, allowing you to leverage the more easily assigned proton spectrum to identify fluorine environments.
 - $^{19}\text{F}\text{-}^{19}\text{F}$ Correlation: Run a 2D $^{19}\text{F}\text{-}^{19}\text{F}$ COSY experiment. This is essential for tracing out the fluorine spin systems and identifying which fluorine atoms are coupled to each other, even over long ranges.
 - Structure Elucidation in Mixtures: For complex mixtures where separation is not feasible, advanced ^{19}F -centered NMR techniques can be used to determine structures without

standards.[8][9][10] These methods utilize the high resolution of 19F NMR to acquire a large number of NMR parameters for structure determination.[9][10]

Mass Spectrometry (MS)

The distinct isotopic abundances of chlorine and bromine are a gift for mass spectrometrists, but fragmentation and ionization can still pose challenges.

Q1: My mass spectrum shows a cluster of peaks for the molecular ion. How do I interpret this to confirm the number of chlorine and/or bromine atoms in my heterocycle?

A1: The characteristic isotopic patterns of chlorine and bromine are definitive signatures. Analyzing the M, M+2, M+4, etc., peaks and their relative intensities will reveal the halogen composition.

- The "Why": Chlorine exists as two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%), with a mass difference of two.[1] This results in an M+2 peak with an intensity that is approximately one-third of the molecular ion (M) peak for a monochlorinated compound.[11][12] Bromine also has two stable isotopes, 79Br (50.7%) and 81Br (49.3%), also with a mass difference of two.[1] This leads to M and M+2 peaks of nearly equal intensity for a monobrominated compound.[11] When multiple halogens are present, the patterns become more complex but are predictable based on binomial expansion.[13]
- Isotope Pattern Quick Guide:

Number of Halogens	Halogen	Expected Isotopic Cluster (Relative Intensities)
1	Chlorine	M, M+2 (3:1)
2	Chlorine	M, M+2, M+4 (9:6:1)
1	Bromine	M, M+2 (1:1)
2	Bromine	M, M+2, M+4 (1:2:1)
1 Cl, 1 Br	Both	M, M+2, M+4 (Complex, but M+2 is largest)

- Troubleshooting Workflow:

```
dot graph TD { A[Start: Isotopic Cluster Observed] --> B[Identify M peak]; B --> C[Measure m/z of M, M+2, M+4...]; C --> D{Analyze Relative Intensities}; D -- "M:M+2 is ~3:1" --> E[Indicates Chlorine]; D -- "M:M+2 is ~1:1" --> F[Indicates Bromine]; D -- "Complex Pattern" --> G[Mixture of Cl/Br or Multiple Halogens]; E --> H{Is there an M+4 peak?}; H -- "Yes, ~1/3 of M+2" --> I[Confirms two Cl atoms]; H -- No --> J[Confirms one Cl atom]; F --> K{Is there an M+4 peak?}; K -- "Yes, ~1/2 of M+2" --> L[Confirms two Br atoms]; K -- No --> M[Confirms one Br atom]; G --> N[Use Isotope Simulation Software]; N --> O[Compare Simulated vs. Experimental]; O --> P[End: Halogen Count Confirmed]; I --> P; J --> P; L --> P; M --> P; }
```

Caption: Logic for interpreting MS isotope patterns.

Q2: I'm analyzing my halogenated heterocycle by GC/MS or LC/MS, but I'm getting poor peak shape (tailing) and low signal intensity.

What could be the cause?

A2: Poor chromatography and low signal can stem from interactions with the analytical system or inefficient ionization.

- The "Why": Halogenated compounds, especially those with additional polar functional groups (like N-H or O-H on the heterocycle), can interact with active sites (e.g., exposed silanols) in GC liners, columns, or LC columns.[\[14\]](#) This leads to peak tailing and potential sample loss. In ESI-MS, the halogen's electron-withdrawing nature can affect the molecule's ability to be protonated or deprotonated, leading to poor ionization efficiency and low signal.

- Troubleshooting & Optimization Protocol:

- For GC/MS:

- Use Deactivated Consumables: Ensure you are using a deactivated injector liner and a high-quality, low-bleed GC column specifically designed to minimize active sites.[\[14\]](#)
 - Optimize Temperatures: Some halogenated compounds can degrade at high injector temperatures. Perform a temperature optimization study, starting with a lower injector temperature (e.g., 250°C) and gradually increasing.[\[14\]](#)

- Check for Column Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.[14]
- For LC/MS:
 - Select the Right Ionization Mode: Test both positive (ESI+) and negative (ESI-) electrospray ionization. Highly electronegative halogenated compounds may ionize more efficiently in negative mode.
 - Optimize Mobile Phase: Add modifiers to your mobile phase. For ESI+, a small amount of formic acid or acetic acid can improve protonation. For ESI-, ammonium hydroxide or a volatile amine can aid deprotonation.
 - Consider APPI: If ESI fails, Atmospheric Pressure Photoionization (APPI) can be an effective alternative for less polar compounds that are difficult to ionize by ESI.

X-Ray Crystallography

Obtaining a high-quality crystal structure provides unambiguous proof of structure, but halogenated compounds present unique opportunities and challenges.

Q1: I'm struggling to grow single crystals of my halogenated heterocycle suitable for X-ray diffraction. Are there any specific strategies I should try?

A1: While crystallization is often trial-and-error, the presence of halogens can be leveraged. Halogen bonding is a powerful tool in crystal engineering.

- The "Why": Heavier halogens (Cl, Br, I) possess an electron-deficient region known as a "sigma-hole" opposite the C-X covalent bond.[15][16] This region can act as a Lewis acid, forming a net attractive, directional interaction with a Lewis base (e.g., a nitrogen or oxygen atom on another molecule).[15][17] This "halogen bond" can be a robust and predictable interaction to guide the assembly of molecules into an ordered crystal lattice.[15][18] In fact, deliberately adding halogens to a molecule is a known strategy to promote crystallization.[19]
- Recommended Crystallization Protocol: Slow Solvent Evaporation & Diffusion

- Purity is Paramount: Ensure your compound is highly pure (>98%). Impurities are the number one inhibitor of crystallization.
- Solvent Screening:
 - Dissolve a small amount of your compound (5-10 mg) in a good solvent (e.g., Dichloromethane, Ethyl Acetate, THF) in a small vial (e.g., 4 mL).
 - Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexanes, Heptane) until the solution becomes faintly cloudy.
 - Add a drop or two of the good solvent to clarify the solution.
- Slow Evaporation: Cover the vial with parafilm and poke 1-3 small holes in it with a needle. This slows the evaporation rate, which is key for growing large, well-ordered crystals.
- Vapor Diffusion: Place the vial containing your dissolved compound inside a larger, sealed jar that contains a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting crystal growth.
- Patience: Do not disturb the vials.[\[20\]](#) Leave them in a vibration-free location for several days to weeks.

Q2: I obtained a crystal structure of my brominated ligand in a protein, but the electron density for the bromine atom is weak or smeared, and the C-Br bond appears elongated. What happened?

A2: This is a classic sign of specific radiation damage. High-intensity synchrotron X-ray sources can cause cleavage of carbon-halogen bonds.

- The "Why": The absorption of X-rays generates solvated electrons and free radicals within the crystal.[\[21\]](#) Carbon-halogen bonds, particularly C-Br and C-I, are susceptible to cleavage by these species. This specific radiation damage (SRD) can occur even in cryo-cooled crystals and leads to a loss of the halogen atom at that position.[\[21\]](#) As the X-ray dose increases during data collection, a greater percentage of the molecules in the crystal lattice will have lost the halogen, resulting in poor or averaged electron density for that atom.[\[21\]](#)

- Mitigation Strategies:
 - Minimize X-ray Dose: Use a highly attenuated beam and collect the minimum amount of data necessary for a complete dataset. Collecting highly redundant data can exacerbate the problem.[21]
 - Use Multiple Crystals: If damage is severe, consider using multiple crystals and merging the data (serial crystallography) to limit the dose any single crystal receives.
 - Refine with Partial Occupancy: During structure refinement, model the halogen atom with a partial occupancy (e.g., 0.7) and the remaining occupancy as a hydrogen atom. This can often improve the fit to the damaged electron density.

Frequently Asked Questions (FAQs)

Q: Why is ¹⁹F NMR so much more sensitive than ¹³C NMR? A: There are two main reasons. First, the ¹⁹F nucleus has 100% natural abundance, whereas the NMR-active ¹³C isotope has only ~1.1% natural abundance. Second, ¹⁹F has a much higher gyromagnetic ratio than ¹³C, which makes it inherently more receptive to the NMR experiment.[6]

Q: Can I use IR spectroscopy to definitively identify which halogen is in my compound? A: Sometimes, but not always. The C-X stretching vibrations do appear in different regions of the IR spectrum, with the frequency decreasing as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I). However, the ranges for these peaks can overlap, making unambiguous assignment difficult based on IR alone.[22] It is best used in conjunction with other techniques like mass spectrometry.

Q: What is a "sigma-hole" and why is it important for halogenated heterocycles? A: A sigma-hole is a region of positive electrostatic potential located on a halogen atom (Cl, Br, I) on the axis of and opposite to the covalent bond it forms with another atom (e.g., carbon).[16] This positive region can interact attractively with electron-rich areas (Lewis bases) like the lone pair on a nitrogen atom in a heterocycle. This interaction, called a halogen bond, is crucial in supramolecular chemistry and crystal engineering, often dictating how molecules pack in the solid state.[15][17]

Q: My mass spectrum doesn't show a molecular ion peak. How can I determine the molecular weight? A: The absence of a molecular ion peak is common in electron ionization (EI) MS,

where the initial ion is unstable and fragments immediately.[23][24] To overcome this, use a "softer" ionization technique like Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are much less likely to cause fragmentation and will almost always show a clear molecular ion (or a protonated/adduct ion like $[M+H]^+$ or $[M+Na]^+$).[24]

References

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [\[Link\]](#)
- Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. *Rapid Communications in Mass Spectrometry*, 34(S3), e8727. [\[Link\]](#)
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020).
- Viesser, R. V., et al. (2018). The halogen effect on the ^{13}C NMR chemical shift in substituted benzenes. *Physical Chemistry Chemical Physics*, 20(16), 11247-11259. [\[Link\]](#)
- Distinguishing chlorine and bromine by ^1H - ^{13}C HSQC. (2016). UCSD SSPPS NMR Facility. [\[Link\]](#)
- Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (2020). *Crystal Growth & Design*. [\[Link\]](#)
- Sokół, W., et al. (2022). New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. *Chemical Science*, 13(10), 2847-2854. [\[Link\]](#)
- New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). *Chemical Science* (RSC Publishing). [\[Link\]](#)
- Crystal Engineering through Halogen Bonding: Complexes of Nitrogen Heterocycles with Organic Iodides. (2001).
- Can anyone please suggest the best method to grow the crystals for organic compounds. (2015).
- The halogen effect on the ^{13}C NMR chemical shift in substituted benzenes. (2018).
- Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. (2018). MDPI. [\[Link\]](#)
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [\[Link\]](#)
- Halogen Bonding in Crystal Engineering. (2014). Semantic Scholar. [\[Link\]](#)
- Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. (2016).
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. [\[Link\]](#)

- Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. (2009). Semantic Scholar. [\[Link\]](#)
- Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove - University of Mississippi. [\[Link\]](#)
- 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoazoles. (2012).
- Mass spectral interpret
- 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (2017). PubMed. [\[Link\]](#)
- Fluorine NMR. (n.d.). University of Wisconsin-Madison. [\[Link\]](#)
- The Halogen Bonding Proclivity of the sp³ Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. (2022).
- Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. (2021).
- Finding Alkyl Halides in 13C NMR. (2014). Chemtips - WordPress.com. [\[Link\]](#)
- 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (2017).
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). Elkchemist via YouTube. [\[Link\]](#)
- Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [\[Link\]](#)
- Interpretation of Mass Spectra. (2017).
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [\[Link\]](#)
- Guide for crystallization. (n.d.). University of Geneva. [\[Link\]](#)
- Interpretation of mass spectra. (n.d.). University of California, Davis. [\[Link\]](#)
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [\[Link\]](#)
- Advice for Crystallization. (n.d.). Universität Potsdam. [\[Link\]](#)
- Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [\[Link\]](#)
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [\[Link\]](#)
- Halogenated Organic Compounds. (2023). Spectroscopy Online. [\[Link\]](#)
- The halogen effect on the C-13 NMR chemical shift in substituted benzenes. (2018). BV FAPESP. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by ^1H - ^{13}C HSQC [sopnmr.blogspot.com]
- 2. The halogen effect on the ^{13}C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. biophysics.org [biophysics.org]
- 8. New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ^{13}C and ^{19}F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. unifr.ch [unifr.ch]
- 21. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. compoundchem.com [compoundchem.com]
- 24. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Technical Support Center: Characterization of Halogenated Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602543#common-pitfalls-in-the-characterization-of-halogenated-heterocycles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com